5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)pentanamide
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Overview
Description
“5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)pentanamide” is a synthetic organic compound that features a unique combination of functional groups, including a piperazine ring, a thiadiazole ring, and a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)pentanamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting from a suitable diamine, the piperazine ring can be formed through cyclization reactions.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with appropriate aldehydes or ketones.
Coupling Reactions: The piperazine and thiadiazole intermediates can be coupled using amide bond formation techniques, such as using carbodiimides or other coupling reagents.
Final Modifications: The final compound can be obtained by introducing the pentanamide chain through acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the thiadiazole ring.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amide or thiadiazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of new polymers or materials with specific properties.
Biology and Medicine
Drug Development: Potential as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Use in studying biological pathways or as a diagnostic tool.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which “5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)pentanamide” exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The thiadiazole ring could play a role in binding to metal ions or other molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide
- 5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)hexanamide
Uniqueness
The uniqueness of “5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)pentanamide” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H15N5O3S |
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Molecular Weight |
297.34 g/mol |
IUPAC Name |
5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)pentanamide |
InChI |
InChI=1S/C11H15N5O3S/c17-8(14-11-15-13-7-20-11)2-1-3-10(19)16-5-4-12-9(18)6-16/h7H,1-6H2,(H,12,18)(H,14,15,17) |
InChI Key |
HOVNTJVQXZLMGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCCC(=O)NC2=NN=CS2 |
Origin of Product |
United States |
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